

Application Notes and Protocols for Tilfrinib in Breast Cancer Cell Lines

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Compound of Interest

Compound Name: *Tilfrinib*

Cat. No.: *B611377*

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Introduction

Tilfrinib is a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). With a half-maximal inhibitory concentration (IC₅₀) of 3.15 nM for Brk, **Tilfrinib** presents a promising candidate for targeted therapy in breast cancer, where Brk is frequently overexpressed.^{[1][2][3]} These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of **Tilfrinib** in breast cancer cell lines.

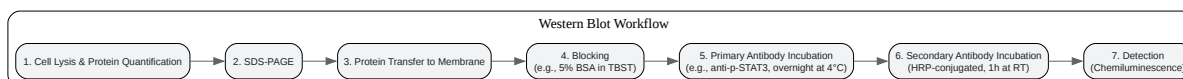
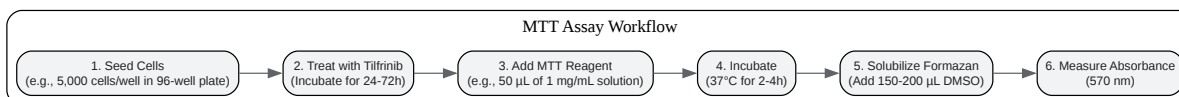
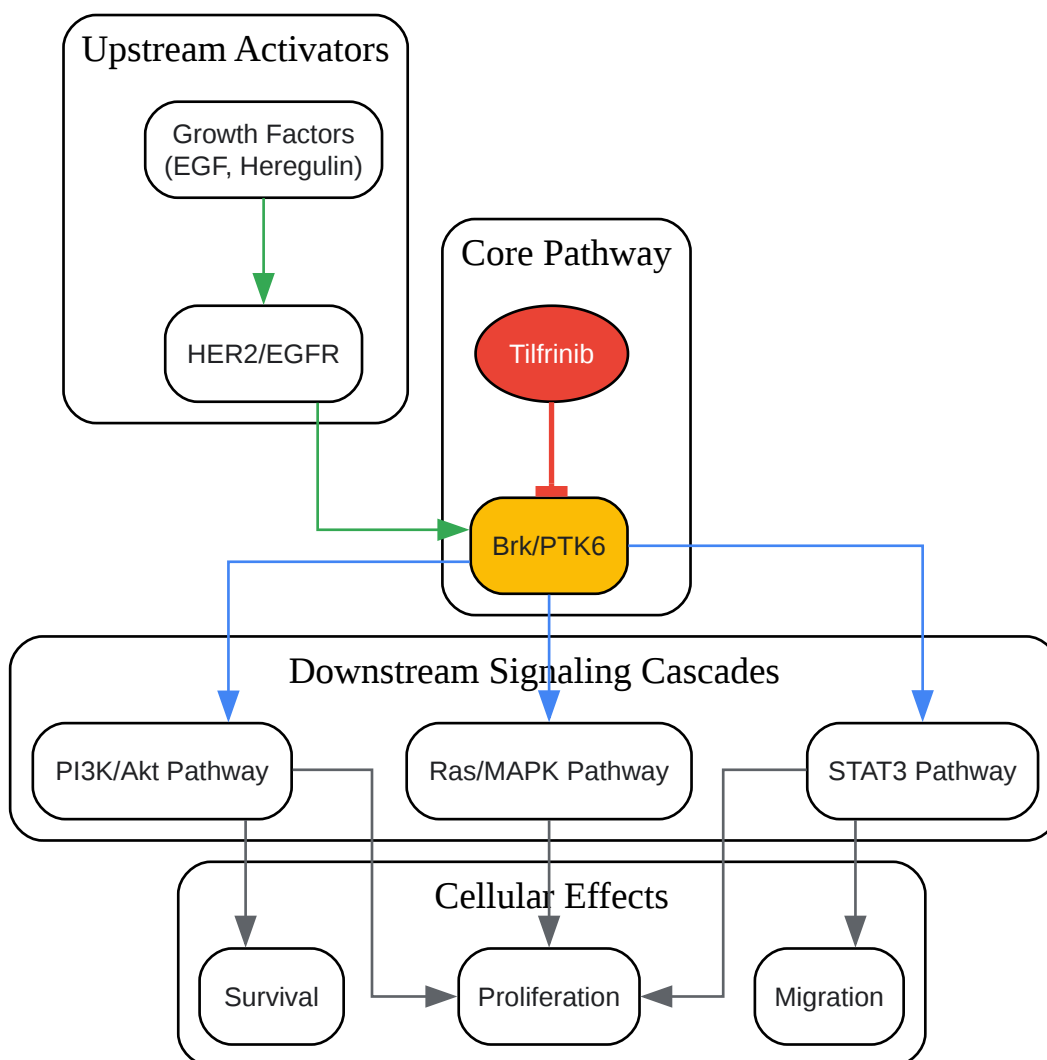
Data Presentation

Table 1: In Vitro Efficacy of **Tilfrinib** in Breast Cancer Cell Lines

| Cell Line | Cancer Subtype | Assay Type | Endpoint | Tilfrinib Concentration | Result | Reference |
|-----------|-----------------|------------------------|----------|-------------------------|--------------|---------------------|
| MCF7 | Luminal A | Sulforhodamine B (SRB) | GI50 | Not Specified | 0.99 μ M | [2] |
| HS-578/T | Triple-Negative | Sulforhodamine B (SRB) | GI50 | Not Specified | 1.02 μ M | [2] |
| BT-549 | Triple-Negative | Sulforhodamine B (SRB) | GI50 | Not Specified | 1.58 μ M | [2] |

Signaling Pathway

Tilfrinib exerts its effects by inhibiting the kinase activity of Brk/PTK6, a non-receptor tyrosine kinase. Brk/PTK6 is implicated in several signaling pathways that drive cancer cell proliferation, survival, and migration. Upon activation by upstream signals, such as growth factor receptors (e.g., EGFR, HER2), Brk/PTK6 phosphorylates a variety of downstream substrates. This leads to the activation of key oncogenic pathways including the Ras/Raf/MAPK cascade, the PI3K/Akt signaling axis, and the STAT3 pathway, all of which are crucial for breast cancer progression.



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